molecular formula C9H9F3O4S2 B1458927 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene CAS No. 1445322-52-0

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene

Cat. No.: B1458927
CAS No.: 1445322-52-0
M. Wt: 302.3 g/mol
InChI Key: ADZOVEDEOVHJOS-UHFFFAOYSA-N
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Description

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1445322-52-0 . Its IUPAC name is 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)benzene . The molecular weight of this compound is 302.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O4S2/c1-17(13,14)6-3-4-8(18(2,15)16)7(5-6)9(10,11)12/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.3 .

Mechanism of Action

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene is a versatile reagent that can undergo various reactions, including nucleophilic substitution, elimination, and oxidation reactions. The trifluoromethylsulfonyl group in this compound is a good leaving group, which makes it a useful reagent for substitution reactions. The methoxy groups in this compound can be easily removed under mild conditions, making it a useful protecting group.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biological effects. However, it has been reported to exhibit anti-inflammatory and analgesic effects in animal models. This compound has also been used as a reagent for the synthesis of potential anti-cancer agents.

Advantages and Limitations for Lab Experiments

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene is a useful reagent for organic synthesis due to its versatility and ease of use. It is stable under a wide range of conditions and can be easily handled in the laboratory. However, this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene has the potential to be used in various fields, including pharmaceuticals, agrochemicals, and materials science. Future research could focus on the development of new synthetic methods using this compound, as well as the exploration of its biological and physiological effects. This compound could also be used as a building block for the synthesis of new materials with unique properties.

Scientific Research Applications

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a reagent for the preparation of various compounds, including heterocycles, chiral compounds, and pharmaceutical intermediates. This compound has also been used as a protecting group for alcohols and amines.

Properties

IUPAC Name

1,4-bis(methylsulfonyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O4S2/c1-17(13,14)6-3-4-8(18(2,15)16)7(5-6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOVEDEOVHJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216424
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-52-0
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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